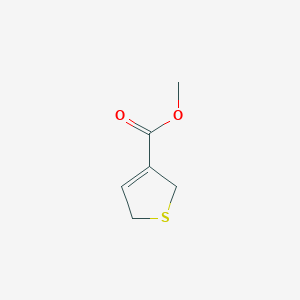

Methyl 2,5-dihydrothiophene-3-carboxylate

Description

Significance of Dihydrothiophene Ring Systems as Versatile Synthetic Scaffolds

The dihydrothiophene ring is a nonaromatic, partially saturated, sulfur-containing five-membered heterocycle. chemicalbook.com This structural motif is a cornerstone in synthetic organic chemistry due to its inherent reactivity and potential for functionalization. The parent 2,5-dihydrothiophene (B159602) can be synthesized through methods such as the condensation of 1,4-dichlorobut-2-ene with sodium sulfide (B99878). chemicalbook.com

The versatility of the dihydrothiophene scaffold stems from its ability to undergo various chemical transformations, making it a valuable intermediate. chemimpex.com For instance, the sulfur atom can be oxidized to form 2,5-dihydrothiophene sulfoxide (B87167) or 2,5-dihydrothiophene-1,1-dioxide, and the double bond can be hydrogenated to yield the fully saturated tetrahydrothiophene. chemicalbook.com These transformations open pathways to different classes of compounds with distinct properties. Thiophene (B33073) derivatives, in general, are of high interest in medicinal chemistry and materials science, often serving as bioisosteric replacements for benzene rings, which can lead to compounds with improved pharmacokinetic properties or novel material characteristics. derpharmachemica.comresearchgate.netnih.gov The dihydro- variants are key precursors in accessing these important molecular frameworks.

Overview of the Chemical Landscape of Methyl 2,5-Dihydrothiophene-3-carboxylate

This compound is a specific and important member of the dihydrothiophene-3-carboxylate family. It is a versatile compound recognized for its role as a key intermediate and reagent in organic synthesis. chemimpex.com Its structure incorporates the reactive dihydrothiophene ring with a methyl ester functional group, providing multiple sites for further chemical modification.

This compound is particularly valuable in the development of pharmaceuticals and agrochemicals, where it serves as a building block for creating more complex and biologically active molecules. chemimpex.com Its utility extends to materials science, where it is explored for the synthesis of novel compounds, including conductive polymers. chemimpex.com The ability of this compound to participate in a variety of chemical reactions makes it a valuable tool for researchers in both academic and industrial settings. chemimpex.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2,5-Dihydrothiophene-3-carboxylic acid methyl ester | chemimpex.com |

| CAS Number | 67488-46-4 | chemimpex.comnih.govfishersci.ca |

| Molecular Formula | C₆H₈O₂S | chemimpex.comnih.gov |

| Molecular Weight | 144.19 g/mol | chemimpex.comnih.gov |

| Appearance | White to orange to green powder to lump | chemimpex.com |

| Melting Point | 34 - 38 °C | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dihydrothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-8-6(7)5-2-3-9-4-5/h2H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHSPSSFHQGPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466434 | |

| Record name | Methyl 2,5-dihydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67488-46-4 | |

| Record name | Methyl 2,5-dihydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2,5 Dihydrothiophene 3 Carboxylate and Analogues

Ester and Carbonyl Condensation Approaches

Condensation reactions are a cornerstone of organic synthesis, and they have been effectively applied to the construction of the 2,5-dihydrothiophene-3-carboxylate core. These methods typically involve the formation of carbon-sulfur and carbon-carbon bonds in a sequential or concerted manner.

Mercaptoacetate (B1236969) and Unsaturated Ester Coupling Strategies

The coupling of mercaptoacetates with α,β-unsaturated esters represents a direct approach to the synthesis of dihydrothiophene-3-carboxylates. This method is predicated on a Michael addition of the sulfur nucleophile to the unsaturated ester, followed by an intramolecular cyclization. The thia-Michael addition is a key C-S bond-forming reaction in the synthesis of various organosulfur compounds. srce.hr

The general mechanism involves the addition of the thiolate from a mercaptoacetate ester to the β-carbon of an α,β-unsaturated carbonyl compound. This conjugate addition is a well-established method for forming carbon-sulfur bonds. srce.hr Following the initial Michael addition, the resulting enolate can undergo an intramolecular condensation, typically a Dieckmann-type cyclization, to form the five-membered dihydrothiophene ring. The regiochemical outcome is controlled by the nature of the substituents on both the mercaptoacetate and the unsaturated ester.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) |

| Methyl mercaptoacetate | Methyl acrylate | Methyl 4-oxo-tetrahydrothiophene-3-carboxylate | Base (e.g., NaOMe), Alcohol | Varies |

| Ethyl mercaptoacetate | Ethyl crotonate | Ethyl 2-methyl-4-oxo-tetrahydrothiophene-3-carboxylate | Base (e.g., NaOEt), Alcohol | Varies |

This table presents hypothetical examples based on the general reaction mechanism. Specific yields are dependent on the detailed experimental conditions.

Vinylphosphonate Mediated Cyclization for 3-Carbomethoxy-2,5-dihydrothiophenes

A notable method for the synthesis of 3-carbomethoxy-2,5-dihydrothiophenes involves the use of vinylphosphonates. This strategy, a variation of the Horner-Wadsworth-Emmons reaction, provides an efficient route to the desired heterocyclic system. doi.orgwikipedia.orgclockss.org The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from stabilized phosphonate (B1237965) carbanions and aldehydes or ketones. wikipedia.orgalfa-chemistry.com

In this specific application, vinylphosphonates, which can be prepared from diethyl carbomethoxymethyl phosphonate, react with α-mercaptocarbonyl compounds. doi.org The reaction proceeds via a Michael addition of the mercaptide to the vinylphosphonate, followed by an intramolecular Horner-Wadsworth-Emmons reaction of the resulting intermediate. This cyclization step forms the dihydrothiophene ring and a double bond at the desired position, yielding substituted 3-carbomethoxy-2,5-dihydrothiophenes in excellent yields. doi.org

| Vinylphosphonate | α-Mercaptocarbonyl Compound | Product | Yield (%) |

| Diethyl (2-(methoxycarbonyl)vinyl)phosphonate | Methyl mercaptoacetate | Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate | High |

| Diethyl (2-(ethoxycarbonyl)vinyl)phosphonate | Ethyl mercaptoacetate | Ethyl 4-ethoxy-2,5-dihydrothiophene-3-carboxylate | High |

This table illustrates the types of reactants and products in this synthesis, with yields generally reported as high in the literature for analogous reactions. doi.org

Reaction of γ-Haloacetoacetic Acid Derivatives with Isothiocyanates

The reaction of γ-haloacetoacetic acid derivatives with isothiocyanates is another synthetic route that can lead to dihydrothiophene structures. nih.gov This method is particularly useful for the synthesis of 2-aminodihydrothiophene derivatives. While not a direct synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate, it demonstrates a valid strategy for constructing the dihydrothiophene ring.

The reaction likely proceeds through the initial formation of a thiourea (B124793) derivative by the reaction of the isothiocyanate with an appropriate nucleophile. This is followed by an intramolecular cyclization where the halogenated carbon is attacked by a sulfur or nitrogen atom. The specific reaction conditions and the nature of the substituents on both the γ-haloacetoacetic acid derivative and the isothiocyanate will determine the final product structure.

| γ-Haloacetoacetic Acid Derivative | Isothiocyanate | Product |

| Ethyl 4-chloroacetoacetate | Phenyl isothiocyanate | Ethyl 2-(phenylamino)-4-methyl-4,5-dihydrothiophene-3-carboxylate |

| Methyl 4-bromoacetoacetate | Methyl isothiocyanate | Methyl 2-(methylamino)-4-methyl-4,5-dihydrothiophene-3-carboxylate |

This table provides illustrative examples of the types of compounds that can be synthesized via this method. nih.gov

Condensation of S-Acetylmercaptosuccinic Anhydride (B1165640) with Methyl Cyanoacetate (B8463686)

The condensation of S-acetylmercaptosuccinic anhydride with methyl cyanoacetate is a documented method for the preparation of functionalized dihydrothiophenes. nih.gov This reaction provides a pathway to 2-amino-4,5-dihydrothiophene-3-carbonitriles, which are versatile intermediates for further chemical transformations.

The reaction mechanism involves the opening of the anhydride ring by the nucleophilic methyl cyanoacetate. This is followed by a series of intramolecular reactions, including cyclization and dehydration, to form the final dihydrothiophene product. The presence of the cyano group and the ester group allows for a variety of subsequent chemical modifications.

| Reactant 1 | Reactant 2 | Product |

| S-Acetylmercaptosuccinic anhydride | Methyl cyanoacetate | Methyl 2-amino-4-oxo-4,5-dihydrothiophene-3-carboxylate-5-acetic acid |

This table illustrates the expected product from the condensation reaction, showcasing the formation of a highly functionalized dihydrothiophene ring. nih.gov

Cycloaddition Reactions in Dihydrothiophene-3-carboxylate Construction

Cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of cyclic compounds. In the context of dihydrothiophene-3-carboxylates, [3+2] cycloaddition reactions are particularly relevant.

[3+2] Cycloaddition of Thiocarbonyl Ylides with Acetylene (B1199291) Carboxylates

The [3+2] cycloaddition of thiocarbonyl ylides with various dipolarophiles, including acetylene carboxylates, is a well-established method for the synthesis of dihydro- and tetrahydrothiophenes. fu-berlin.denih.govacs.org Thiocarbonyl ylides are 1,3-dipoles that can react with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate, to afford highly substituted dihydrothiophene derivatives. acs.orgnih.gov

This reaction provides a direct route to the 2,5-dihydrothiophene (B159602) ring system. The regioselectivity of the cycloaddition is dependent on the substituents on both the thiocarbonyl ylide and the acetylene carboxylate. The use of high-pressure conditions can, in some cases, improve the yield of the cycloaddition, especially with thermally unstable or sterically hindered substrates. fu-berlin.denih.govacs.org This method is valued for its ability to rapidly generate molecular complexity in a single step. nih.govacs.org

| Thiocarbonyl Ylide Precursor | Acetylene Carboxylate | Product | Conditions | Yield (%) |

| 1,3,4-Thiadiazoline | Dimethyl acetylenedicarboxylate | Dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate | Thermal | Good |

| Adamantanethione | Methyl propiolate | Methyl 2-adamantylidene-2,5-dihydrothiophene-3-carboxylate | Photochemical | Moderate |

This table provides examples of [3+2] cycloaddition reactions leading to dihydrothiophene derivatives. Yields are generally reported as moderate to good depending on the specific substrates and reaction conditions. fu-berlin.denih.govacs.org

Diastereoselective Cycloadditions of Aminothioisomünchnones with Chiral 1,2-Diaza-1,3-butadienes

The synthesis of functionalized dihydrothiophenes can be achieved with a high degree of stereocontrol through diastereoselective cycloaddition reactions. One notable method involves the reaction of 2-aminothioisomünchnones (specifically, 2-(N-methyl)benzylamino-1,3-thiazolium-4-olates) with chiral 1,2-diaza-1,3-butadienes. nih.gov These chiral dienes are often derived from carbohydrates, introducing a source of stereochemical induction into the reaction.

This substrate-controlled cycloaddition is chemoselective and results in the formation of a diastereomeric mixture of (4R,5S)- and (4R,5R)-4,5-dihydrothiophenes. nih.gov The reaction proceeds via a [4+2] cycloaddition pathway where the aminothioisomünchnone acts as the 4π component and the diaza-1,3-butadiene serves as the 2π component. The inherent chirality of the diazabutadiene dictates the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer over the other. This methodology provides a valuable route to enantiomerically enriched dihydrothiophene scaffolds, which are important building blocks in medicinal chemistry.

| Reactant 1 | Reactant 2 | Product Type | Stereochemistry |

| 2-(N-methyl)benzylamino-1,3-thiazolium-4-olate | Chiral 1,2-diaza-1,3-butadiene | 4,5-Dihydrothiophene | Diastereomeric mixture ((4R,5S) and (4R,5R)) |

Multicomponent and Domino Reaction Sequences

Multicomponent reactions (MCRs) and domino (or cascade) sequences offer efficient and atom-economical pathways to complex molecules like dihydrothiophene derivatives from simple starting materials in a single synthetic operation.

A prominent multicomponent approach for synthesizing highly functionalized dihydrothiophenes involves a four-component reaction utilizing an aromatic aldehyde, malononitrile (B47326), a 1,3-thiazolidinedione, and an amine such as piperidine. nih.govresearchgate.netnih.gov This reaction is typically catalyzed by a base, with examples including triethylamine (B128534) or tetrabutylammonium (B224687) hydroxide (B78521) (Bu4NOH) in an alcohol-aqueous medium. nih.govresearchgate.net

The proposed mechanism for this transformation begins with the Knoevenagel condensation of the aldehyde and malononitrile, followed by the addition of the amine. The key step involves the nucleophilic addition of the thiazolidinedione's C-5 position to the β-carbon of the activated double bond of the arylidene malononitrile intermediate. nih.gov Subsequent intramolecular cyclization and rearrangement lead to the formation of the dihydrothiophene ring system. This one-pot synthesis is highly efficient, providing good yields and a straightforward workup process, making it an attractive method for generating libraries of dihydrothiophene derivatives. researchgate.net

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Product |

| Aldehyde | Malononitrile | 1,3-Thiazolidinedione | Piperidine | Tetrabutylammonium hydroxide | Dihydrothiophene derivative |

A versatile two-step sequence for the synthesis of dihydrothiophenes involves an initial Michael addition followed by an intramolecular cyclization. nih.govorganicreactions.org This pathway is particularly effective for producing trans-2-amino-4,5-disubstituted dihydrothiophene-3-carbonitriles. nih.gov

The process commences with the Michael-type addition of a sulfur-containing nucleophile, such as cyanothioacetamide, to a suitable Michael acceptor, like an α-bromochalcone. nih.gov The thia-Michael addition is a conjugate addition where the sulfur nucleophile attacks the β-carbon of the α,β-unsaturated system, forming a C-S bond. srce.hrresearchgate.net This initial adduct then undergoes a subsequent intramolecular cyclization, where a nucleophilic portion of the intermediate attacks an electrophilic center within the same molecule to form the five-membered dihydrothiophene ring. nih.govorganicreactions.org This cascade reaction is an efficient method for constructing the heterocyclic core from acyclic precursors. frontiersin.org

| Michael Donor | Michael Acceptor | Reaction Sequence | Product |

| Cyanothioacetamide | α-Bromochalcone | 1. Michael Addition2. Intramolecular Cyclization | trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile |

Organotin compounds serve as effective catalysts in various organic transformations, including the synthesis of dihydrothiophene derivatives. nih.govwikipedia.org Specifically, the reaction of arylmethylene malononitriles with α-mercaptoketones can be catalyzed by organotin reagents to produce 2-amino-4,5-dihydrothiophenes. nih.gov While the specific organotin catalyst used can vary, compounds like dibutyltin (B87310) dilaurate and dibutyltin dichloride are common catalysts in related organic reactions. lupinepublishers.comfrontiersin.orgnih.gov

In this catalytic cycle, the organotin compound likely activates one of the substrates, facilitating the nucleophilic attack. The reaction proceeds to yield the dihydrothiophene products, often as a mixture of diastereomers. nih.gov Organotin reagents are valued in organic synthesis for their role in forming carbon-carbon and carbon-heteroatom bonds, and their application in dihydrothiophene synthesis highlights their utility in constructing heterocyclic systems. gelest.com

| Reactant 1 | Reactant 2 | Catalyst Type | Product |

| Arylmethylene malononitrile | α-Mercaptoketone | Organotin compound | 2-Amino-4,5-dihydrothiophene (diastereomeric mixture) |

Reductive Pathways to Dihydrothiophene-3-carboxylic Acid Derivatives

The Birch reduction is a powerful method for the partial reduction of aromatic rings, typically converting arenes into 1,4-cyclohexadienes using an alkali metal (like sodium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com However, when applied to thiophene (B33073) derivatives, particularly 3-thiophenecarboxylic acids, the outcome is not the expected dihydrothiophene product.

Instead of partial reduction of the thiophene ring, the Birch reduction of 3-thiophenecarboxylic acid derivatives results in a reductive ring-opening. oup.com This process involves a selective carbon-sulfur (C–S) bond fission between the C1 (sulfur) and C2 positions of the thiophene nucleus. Subsequent treatment, for example with an alkylating agent like benzyl (B1604629) bromide, leads to the formation of acyclic products, such as 2-alkyl-4-benzylthio-3-butenoic acid. oup.com This demonstrates that while the Birch reduction is a classic reductive pathway, its application to thiophenecarboxylic acids leads to ring cleavage rather than the formation of dihydrothiophene-3-carboxylic acid derivatives.

| Substrate | Reaction | Key Outcome | Product Type |

| 3-Thiophenecarboxylic acid derivative | Birch Reduction | C-S bond fission (ring opening) | Acyclic thioether (e.g., 2-alkyl-4-benzylthio-3-butenoic acid) |

Samarium(II) Iodide Mediated Reductive Cyclizations to Dihydrothiophene Carboxylates

Samarium(II) iodide (SmI2) has emerged as a powerful single-electron transfer reagent in organic synthesis, capable of mediating a wide array of reductive coupling reactions under mild conditions. nih.govwikipedia.org Its application in the synthesis of dihydrothiophene carboxylates represents a potent strategy, particularly for the construction of the five-membered ring through intramolecular cyclization. The general approach involves the reductive coupling of a carbonyl group with an appropriately positioned unsaturated moiety, such as an alkyne or an alkene, tethered to a sulfur-containing precursor.

The mechanism of SmI2-mediated cyclization typically begins with the reduction of a carbonyl group, such as a ketone or an aldehyde, to a ketyl radical anion. nih.gov This highly reactive intermediate can then undergo an intramolecular addition to a tethered π-system. Subsequent reduction and protonation steps lead to the formation of the cyclized product. The reactivity and selectivity of these reactions can be finely tuned by the addition of co-solvents and additives like HMPA or water. wikipedia.orgmdpi.com

While direct examples for the synthesis of this compound using this method are not extensively documented in readily available literature, the established reactivity of SmI2 in analogous systems provides a strong basis for its application. For instance, the SmI2-mediated 5-exo-dig ketyl-alkyne cyclization is a well-established method for the synthesis of five-membered rings. nih.gov

A hypothetical reaction pathway could involve a precursor containing a thioester or a thioketone, and an appropriately positioned alkyne. The SmI2 would initiate the formation of a radical intermediate at the sulfur-containing carbonyl, which would then cyclize onto the alkyne.

Table 1: Illustrative Examples of SmI2-Mediated Cyclizations for Heterocycle Synthesis

| Starting Material Type | Additive/Conditions | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) |

| α-Propargyloxy ketone | HMPA, tBuOH, rt | Exo-alkene | 94 | - |

| Ketoester with enal | THF/DMPU, 0 °C to rt | Tetracyclic compound | 80 | 7.7:1 |

| Aldehyde and bromoketone | THF, reflux | β-Hydroxy ketone | 70 | - |

| α-Amino aldehyde and methyl acrylate | H2O | γ-Aminomethyl-γ-butyrolactone | High | High |

Data is illustrative of SmI2-mediated cyclizations for forming five-membered rings and is based on analogous reactions reported in the literature. nih.govmdpi.com

Recyclization and Rearrangement Strategies for Dihydrothiophene Scaffold Generation

Alternative to de novo ring construction, the rearrangement and recyclization of existing cyclic structures provide elegant and often stereocontrolled pathways to the dihydrothiophene core. These methods leverage the inherent strain of small rings or strategically placed functional groups to drive the formation of the desired heterocyclic system.

Thiiranes, or episulfides, are three-membered sulfur-containing heterocycles that serve as versatile synthetic intermediates. nih.gov Their high ring strain makes them susceptible to ring-opening reactions by a variety of nucleophiles and electrophiles. youtube.com This reactivity can be harnessed for the synthesis of dihydrothiophenes through a sequence of ring-opening and subsequent intramolecular cyclization.

A plausible strategy involves the nucleophilic opening of a thiirane (B1199164) bearing an adjacent Michael acceptor or a leaving group. For instance, a thiirane with a pendant α,β-unsaturated ester could be opened by a soft nucleophile, with the resulting thiolate then undergoing a conjugate addition to form the 2,5-dihydrothiophene ring. The regioselectivity of the initial ring-opening is a critical factor and is influenced by both steric and electronic effects of the substituents on the thiirane ring. researchgate.net

While direct reports of this specific transformation leading to this compound are scarce, the principle is well-founded in the chemistry of thiiranes. The synthesis of thiiranes themselves can be achieved from the corresponding epoxides using reagents like thiourea or potassium thiocyanate. nih.govresearchgate.net

Table 2: General Reactivity of Thiiranes Relevant to Recyclization Strategies

| Reagent/Condition | Reaction Type | Product Type | Notes |

| Nucleophiles (e.g., amines, thiolates) | Nucleophilic ring-opening | β-Functionalized thiols | Attack generally occurs at the less substituted carbon. youtube.com |

| Acids (e.g., HCl) | Electrophilic ring-opening | β-Halo thiols | Protonation of sulfur activates the ring. youtube.com |

| Triphenylphosphine | Desulfurization | Alkenes | Proceeds with retention of stereochemistry. |

| Heat | Thermal rearrangement | Varies | Can lead to a variety of sulfur-containing compounds. |

Donor-acceptor cyclopropanes, which are substituted with both an electron-donating and an electron-withdrawing group, are highly versatile building blocks in organic synthesis. nih.gov Upon activation with a Lewis acid, these strained rings can undergo a variety of transformations, including ring-opening and formal [3+2] cycloadditions, to generate five-membered rings. nih.gov

The application of this methodology to the synthesis of dihydrothiophenes would involve a cyclopropane (B1198618) bearing a sulfur-containing substituent that can act as an internal nucleophile. For example, a cyclopropane-1,1-dicarboxylate substituted at the 2-position with a thiomethyl group could, upon treatment with a Lewis acid, undergo ring-opening to form a zwitterionic intermediate. Subsequent intramolecular attack by the sulfur atom would lead to the formation of the dihydrothiophene ring. The choice of Lewis acid is crucial and can influence the reaction pathway and selectivity. nih.gov

An alternative approach involves the rearrangement of cyclopropyl (B3062369) thioketones to dihydrothiophenes. nih.gov This transformation is a variation of the vinylcyclopropane (B126155) rearrangement, where the thiocarbonyl group participates in the rearrangement to form the heterocyclic ring. nih.govwikipedia.org

Table 3: Examples of Lewis Acid-Catalyzed Rearrangements of Donor-Acceptor Cyclopropanes

| Lewis Acid | Cyclopropane Substrate | Nucleophile/Reactant | Product Type | Yield (%) |

| Bi(OTf)3 | 2-Substituted cyclopropane-1,1-dicarboxylates | 2-Naphthols | Naphthalene-fused cyclopentanes | High |

| Sc(OTf)3 | 2-Substituted cyclopropane-1,1-dicarboxylates | 2-Naphthols | Functionalized 2-naphthols | Moderate to High |

| Yb(OTf)3 | Donor-Acceptor Cyclopropanes | Sulfenamides | γ-Aminated α-thiolated malonic diesters | Up to 87% |

| TiCl4 | Donor-acceptor cyclopropanes | - | Substituted dihydrofurans | 75-96% |

This table showcases the versatility of Lewis acid catalysis in rearrangements of donor-acceptor cyclopropanes to form five-membered rings, based on literature examples. nih.govnih.govresearchgate.net

Chemical Transformations and Reaction Pathways of Methyl 2,5 Dihydrothiophene 3 Carboxylate

Derivatization and Functionalization of the Carboxylate Moiety

The methyl ester group of Methyl 2,5-dihydrothiophene-3-carboxylate is amenable to several standard transformations, allowing for the introduction of various functional groups. These modifications are crucial for synthesizing a range of derivatives with potential applications in medicinal chemistry and materials science.

Hydrolysis: The ester can be hydrolyzed under basic conditions, such as treatment with sodium hydroxide (B78521) in an aqueous or alcoholic solution, to yield the corresponding 2,5-dihydrothiophene-3-carboxylic acid. This reaction is typically irreversible as the resulting carboxylate anion is unreactive towards further nucleophilic attack. libretexts.org

Amide Formation (Amidation): The methyl ester can be converted into a wide array of amides through aminolysis. This reaction involves heating the ester with ammonia (B1221849), a primary amine, or a secondary amine. While the reaction can be slow, it provides direct access to primary, secondary, and tertiary amides, respectively. The process can be facilitated by the use of specific coupling agents or by converting the ester to a more reactive acid chloride intermediate following hydrolysis.

Reduction: The ester group can be selectively reduced to a primary alcohol, (2,5-dihydro-3-thienyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Weaker reagents such as sodium borohydride (B1222165) are generally not reactive enough to reduce esters. libretexts.org Alternatively, partial reduction to the corresponding aldehyde can be achieved using specialized reagents like diisobutylaluminum hydride (DIBALH) at low temperatures (-78 °C). libretexts.org

Table 1: Derivatization of the Carboxylate Moiety

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Hydrolysis | NaOH, H₂O/MeOH | 2,5-Dihydrothiophene-3-carboxylic acid | Forms the carboxylate salt, which is then protonated. libretexts.org |

| Amidation | R¹R²NH, Heat | N,N-R¹,R²-2,5-dihydrothiophene-3-carboxamide | Can be performed with ammonia, primary, or secondary amines. |

| Reduction to Alcohol | LiAlH₄, then H₃O⁺ | (2,5-Dihydro-3-thienyl)methanol | A strong reducing agent is required. libretexts.org |

| Reduction to Aldehyde | DIBALH, -78 °C, then H₂O | 2,5-Dihydrothiophene-3-carbaldehyde | Requires low temperature to isolate the aldehyde intermediate. libretexts.org |

Ring-Opening Reactions Leading to New Synthons

The dihydrothiophene ring can undergo specific ring-opening reactions, most notably through its sulfone derivative, to generate highly useful synthetic intermediates.

Stereoselective Generation and Reactivity of 1,3-Dienes

A key transformation of the dihydrothiophene system is its conversion into a conjugated diene. This is achieved by first oxidizing the sulfide (B99878) to a sulfone (2,5-dihydrothiophene-1,1-dioxide) and then inducing the extrusion of sulfur dioxide (SO₂) via heat or light. vt.edu This process is a concerted, thermally allowed pericyclic reaction known as a cheletropic extrusion. numberanalytics.com

According to Woodward-Hoffmann rules, these reactions are highly stereospecific. numberanalytics.com The stereochemistry of the substituents on the starting dihydrothiophene ring dictates the geometry of the resulting diene. This stereoselective transformation makes dihydrothiophenes valuable precursors for the synthesis of structurally defined 1,3-dienes, which are themselves important building blocks in reactions like the Diels-Alder cycloaddition. Applying this to this compound, its corresponding sulfone would yield methyl 1,3-butadiene-2-carboxylate upon thermolysis.

Oxidative Chemistry of the Dihydrothiophene Ring System

The sulfur atom in the dihydrothiophene ring is susceptible to oxidation, leading to sulfoxides and sulfones. These oxidized derivatives exhibit unique reactivity, enabling further transformations of the heterocyclic system.

Selective S-Oxidation and Subsequent Pummerer-Type Rearrangements to Furans

Selective oxidation of the sulfide in this compound can yield the corresponding sulfoxide (B87167). This is typically achieved using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) at low temperatures. chemicalbook.com

This sulfoxide can then serve as a precursor for the synthesis of highly substituted furans through a Pummerer-type rearrangement. nih.govacs.org In a recently developed method, treatment of a dihydrothiophene with an activating agent like N-chlorosuccinimide (NCS) is proposed to generate a key sulfonium (B1226848) intermediate. nih.govacs.org This intermediate undergoes a spontaneous Pummerer-type rearrangement and cyclization, ultimately releasing a furan (B31954). nih.govacs.org This powerful, metal-free protocol allows for the rapid construction of tetrasubstituted, orthogonally functionalized furans under mild conditions. nih.govnih.gov For this compound, this pathway would lead to a polysubstituted furan derivative.

Synthesis and Reactivity of Dihydrothiophene Sulfone Derivatives

Further oxidation of the dihydrothiophene ring leads to the formation of the corresponding sulfone, this compound 1,1-dioxide, also known as Methyl 3-Sulfolene-3-carboxylate. This transformation is typically accomplished using an excess of a strong oxidizing agent, such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). chemicalbook.com

These sulfone derivatives, often called sulfolenes, are stable, crystalline solids. nih.gov Their primary synthetic utility lies in their role as precursors to 1,3-dienes via the cheletropic extrusion of SO₂ described previously. wikipedia.org The sulfolene can act as a convenient in-situ source of a reactive diene for cycloaddition reactions. For instance, heating Methyl 3-Sulfolene-3-carboxylate with a dienophile like maleic anhydride (B1165640) would generate the corresponding diene, which would then immediately undergo a Diels-Alder reaction to form a cyclohexene (B86901) derivative. wikipedia.org

Table 2: Oxidative Chemistry and Subsequent Reactions

| Starting Material | Reagents/Conditions | Key Intermediate | Final Product |

|---|---|---|---|

| This compound | 1. H₂O₂ (1 equiv.) 2. NCS or other activator | Sulfoxide, then Thionium ion intermediate | Substituted Furan derivative |

| This compound | H₂O₂ (excess), Acetic Acid | Not applicable | This compound 1,1-dioxide |

| This compound 1,1-dioxide | Heat (Thermolysis) | Not applicable | Methyl 1,3-butadiene-2-carboxylate + SO₂ |

Annulation and Heterocycle Formation

This compound and its derivatives can be used as building blocks in annulation reactions to construct fused or more complex heterocyclic systems. Annulation refers to the formation of a new ring onto an existing molecule.

One approach involves using the dihydrothiophene scaffold in cycloaddition reactions. For example, [3+2] cycloadditions of thiocarbonyl ylides with various dipolarophiles are a known method to synthesize tetrahydro- and dihydrothiophenes. acs.org Conversely, the double bond in this compound can act as the dipolarophile in reactions with 1,3-dipoles to form fused bicyclic systems. acs.org

Furthermore, the 1,3-diene generated from the corresponding sulfone is a powerful tool for annulation via the Diels-Alder reaction. By reacting this diene with various alkenes or alkynes (dienophiles), a wide range of six-membered rings can be fused to the original backbone or synthesized as new carbocyclic structures, demonstrating the utility of the parent compound in constructing complex molecular architectures.

Mannich-Type Reactions for Thieno[2,3-d]pyrimidine (B153573) Core Construction

While direct Mannich-type reactions utilizing this compound are not extensively documented, the synthetic utility of the closely related 2-amino-4,5-dihydrothiophene scaffold is well-established for the construction of the thieno[2,3-d]pyrimidine core. This transformation highlights the potential of the dihydrothiophene ring as a foundational element for building fused pyrimidine (B1678525) systems.

In a representative pathway, 2-amino-4,5-dihydrothiophenes, which can be considered derivatives of the title compound, undergo a double aminomethylation reaction with formaldehyde (B43269) (HCHO) and a primary amine (RNH2) under non-catalyzed Mannich conditions. researchgate.netchemicalbook.comwikipedia.org This reaction proceeds efficiently to construct new hexahydrothieno[2,3-d]pyrimidine systems. The 2-amino group and the adjacent endocyclic methylene (B1212753) group of the dihydrothiophene ring participate in the cyclization, forming the fused pyrimidine ring. This approach demonstrates a valuable strategy for assembling complex heterocyclic systems from simple dihydrothiophene precursors. researchgate.netchemicalbook.comwikipedia.org

Table 1: Synthesis of Hexahydrothieno[2,3-d]pyrimidines via Mannich-Type Reaction

| Dihydrothiophene Reactant | Amine (RNH2) | Product | Yield (%) |

|---|---|---|---|

| 2-Amino-5-benzoyl-4-(4-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile | p-Toluidine | 6-Benzoyl-5-(4-chlorophenyl)-7-(4-methylphenyl)-2-(methylthio)-4,5,6,7,8,8a-hexahydrothieno[2,3-d]pyrimidine-4-carbonitrile | 76 |

| 2-Amino-5-benzoyl-4-phenyl-4,5-dihydrothiophene-3-carbonitrile | Benzylamine | 6-Benzoyl-7-benzyl-5-phenyl-2-(methylthio)-4,5,6,7,8,8a-hexahydrothieno[2,3-d]pyrimidine-4-carbonitrile | 72 |

Note: Data is illustrative of the reaction type with analogous compounds.

Regioselective Pyrrole (B145914) Synthesis via Sulfilimine Intermediates

A modular and regioselective method for synthesizing polysubstituted pyrroles employs 2,5-dihydrothiophenes as starting materials. The transformation proceeds through a key sulfilimine intermediate, which undergoes a 6π-electrocyclization followed by a spontaneous ring-contraction.

The reaction is initiated by treating the 2,5-dihydrothiophene (B159602) with an imido-transfer reagent, such as chloramine-T trihydrate. This forms a sulfilimine intermediate. Computational studies using Density Functional Theory (DFT) have elucidated a mechanism featuring a 6π-electrocyclization of this sulfilimine. This is followed by a rapid ring-contraction, which expels the sulfur atom to furnish the final pyrrole skeleton. This method is notable for its mild reaction conditions, proceeding at ambient temperature in standard solvents, and its ability to generate structurally complex and highly functionalized pyrroles.

Formation of Fused Pyridone Systems from Ethynyl-Dihydrothiophene Precursors

The construction of fused pyridone systems, such as thieno[2,3-b]pyridines, can be envisioned from ethynyl-dihydrothiophene precursors derived from this compound. This synthetic route involves two key stages: the introduction of an alkyne moiety onto the dihydrothiophene core and a subsequent intramolecular cyclization to form the pyridone ring.

The first step, alkynylation, would likely proceed via functionalization of the dihydrothiophene ring, for instance, by halogenation across the double bond followed by elimination to yield a bromo-substituted aromatic thiophene (B33073). This halogenated intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, with a terminal alkyne to install the necessary ethynyl (B1212043) group. researchgate.netwikipedia.orglibretexts.org

Once the ethynyl-thiophene precursor is obtained, intramolecular cyclization can be induced to form the fused pyridone. Various methods exist for the cyclization of ortho-alkynyl-substituted heteroaromatic esters or amides. For example, cascade reactions involving the intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines have been used to generate thieno[2,3-b]pyridine (B153569) derivatives in excellent yields. researchgate.net A similar strategy, involving the cyclization of an appropriately functionalized ethynyl-thiophene, would provide a viable pathway to the target fused pyridone systems.

Cycloadditions for Diverse Fused Heterocycles (e.g., Dihydro-2H-thiepino[2,3-b]indoles)

The carbon-carbon double bond in this compound is activated by both the adjacent sulfur atom and the electron-withdrawing methyl carboxylate group, making it a potential dienophile for [4+2] cycloaddition reactions (Diels-Alder reactions). wikipedia.orgmasterorganicchemistry.com This reactivity could be exploited for the synthesis of complex fused heterocycles.

In a hypothetical cycloaddition, the dihydrothiophene would react with a suitable diene to form a six-membered ring. For instance, reaction with an indole (B1671886) derivative featuring a diene moiety could theoretically lead to the formation of complex fused systems like dihydro-2H-thiepino[2,3-b]indoles. While aromatic thiophenes are generally poor dienes in Diels-Alder reactions due to their aromaticity, they can participate under forcing conditions such as high pressure or Lewis acid catalysis. mdpi.comresearchgate.net The non-aromatic nature of the dihydrothiophene ring system makes it a more plausible candidate for participating in such cycloadditions as a dienophile. However, specific examples of this compound undergoing cycloadditions to form dihydro-2H-thiepino[2,3-b]indoles are not widely reported, representing an area for potential synthetic exploration.

Substitution and Coupling Reactions at the Dihydrothiophene Core

Further functionalization of the this compound scaffold can be achieved through substitution and coupling reactions, as well as by altering the oxidation state of the heterocyclic ring itself.

Introduction of Alkyne Moieties at the Dihydrothiophene Core

The introduction of alkyne functionalities onto the dihydrothiophene core is a key transformation for accessing precursors for further cyclization reactions, as mentioned in section 3.4.3. A practical approach to achieve this involves the conversion of the dihydrothiophene into a more synthetically tractable aromatic thiophene derivative, which is then halogenated.

For example, the dihydrothiophene can first be dehydrogenated to the corresponding methyl thiophene-3-carboxylate. Subsequent bromination of the thiophene ring would yield a halogenated intermediate. beilstein-journals.org This bromo-thiophene derivative is an ideal substrate for palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which pairs a vinyl or aryl halide with a terminal alkyne, is a powerful method for forming carbon-carbon bonds under mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.org Employing this reaction would allow for the efficient and regioselective installation of a variety of alkyne moieties onto the thiophene core, creating versatile intermediates for the synthesis of fused heterocycles.

Table 2: Key Steps for a Proposed Alkynylation Pathway

| Step | Reaction Type | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Dehydrogenation | DDQ or Chloranil | Methyl thiophene-3-carboxylate |

| 2 | Halogenation | NBS or Br2 | Methyl 2-bromo-thiophene-3-carboxylate (example) |

Dehydrogenation to Thiophene Derivatives

The aromatization of the 2,5-dihydrothiophene ring is a common and synthetically useful transformation that converts the partially saturated heterocycle into the corresponding stable aromatic thiophene derivative. This oxidative dehydrogenation can be accomplished using a variety of reagents. beilstein-journals.org

A widely used and effective oxidant for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). Other quinone-based reagents, such as chloranil, are also highly effective for the dehydrogenation of 2,5-dihydrothiophenes to thiophenes, often providing the aromatic product in high yield. The reaction typically proceeds under mild conditions, making it compatible with a range of functional groups, including the methyl carboxylate present on the title compound. This aromatization step is often a crucial prerequisite for subsequent functionalization of the thiophene ring, such as halogenation and cross-coupling reactions.

Computational Chemistry and Mechanistic Elucidation of Methyl 2,5 Dihydrothiophene 3 Carboxylate Reactions

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of a wide range of organic reactions. ajchem-a.com It offers a favorable balance between computational cost and accuracy, making it well-suited for studying complex molecular systems. scispace.com DFT methods are used to calculate the electronic structure of molecules, allowing for the determination of geometries, energies, and other properties that govern chemical reactivity. ajchem-a.com By modeling the pathways of bond formation and cleavage, DFT can provide a quantitative understanding of reaction kinetics and thermodynamics.

In the context of the 2,5-dihydrothiophene (B159602) framework, DFT is instrumental in exploring potential intramolecular transformations. While specific DFT studies elucidating the intramolecular reactions of Methyl 2,5-dihydrothiophene-3-carboxylate are not extensively documented in publicly available literature, the application of this methodology to closely related structures demonstrates its predictive power and mechanistic insight.

A pertinent example of DFT's application is the study of the intramolecular cheletropic elimination of sulfur dioxide (SO₂) from 2,5-dihydrothiophene sulfone, a close structural analog of the dihydrothiophene core. ajchem-a.com A cheletropic reaction is a pericyclic process where a single atom is extruded from a ring system. In this case, the 2,5-dihydrothiophene sulfone ring fragments into SO₂ and a substituted 1,3-butadiene.

Researchers have employed DFT calculations at the B3LYP/6-311+G** level of theory to investigate the structural and stereoelectronic factors influencing the activation energy and reaction rate of this transformation. ajchem-a.com The study focused on how different substituents on the dihydrothiophene sulfone ring impact the reaction mechanism. By calculating the energies of the ground state (reactant), transition state, and product, a detailed profile of the reaction pathway can be constructed.

The findings from these computational studies reveal the significant influence of both electronic and steric effects on the reaction barrier. For instance, in a series of cis-substituted compounds, increasing the electronegativity of the substituent was found to decrease the reaction speed by increasing the activation energy. ajchem-a.com Conversely, for trans-substituted compounds, steric effects were identified as playing a more dominant role alongside electronic effects in determining the reaction rate and activation barrier. ajchem-a.com

The detailed results, including calculated activation energies for various substituted analogs, underscore the capability of DFT to dissect complex mechanistic questions.

| Substituent Group | Configuration | Activation Energy (kcal/mol) |

|---|---|---|

| Trifluoromethyl (-CF₃) | cis | 12.25 |

| Trichloromethyl (-CCl₃) | trans | 12.99 |

This analysis of a related dihydrothiophene system provides a clear framework for how DFT can be applied to elucidate the intramolecular reaction mechanisms of this compound, such as potential isomerizations or rearrangements.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,5-dihydrothiophene-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of thiophene precursors or esterification of 2,5-dihydrothiophene-3-carboxylic acid. Key factors include solvent choice (e.g., DMF or THF), catalyst selection (e.g., H₂SO₄ for esterification), and temperature control (60–80°C). Monitoring reaction progress via TLC or HPLC is critical. For example, esterification under anhydrous conditions improves yield by minimizing hydrolysis side reactions .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify proton environments (e.g., dihydrothiophene ring protons at δ 3.1–3.5 ppm and ester methyl groups at δ 3.7–3.9 ppm) .

- FT-IR : Confirm ester carbonyl stretch (~1700 cm⁻¹) and C-S bond (~650 cm⁻¹) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 172.04).

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : The compound is polar due to the ester and sulfur moieties. Solubility testing in DMSO, ethanol, and dichloromethane is recommended. For example, it is highly soluble in DMSO (>50 mg/mL) but sparingly soluble in water (<1 mg/mL). Solubility data guides solvent selection for reactions or biological assays .

Advanced Research Questions

Q. How do electronic effects of substituents on the dihydrothiophene ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing ester group at position 3 directs electrophilic substitution to position 4 or 5. Computational studies (DFT) can model charge distribution, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids reveals regioselectivity. For example, bromination at position 5 is favored due to resonance stabilization .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or impurities. Reproduce spectra under standardized conditions (e.g., CDCl₃ at 25°C) and compare with literature. For instance, conflicting δ values for the dihydrothiophene protons (3.1 vs. 3.3 ppm) may indicate varying ring conformations .

Q. What computational methods are suitable for predicting the compound’s stability under oxidative conditions?

- Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian 16) to model bond dissociation energies (BDEs) of the C-S bond. Compare with experimental degradation studies (e.g., H₂O₂ exposure). Data shows the C-S bond is susceptible to cleavage at BDE < 250 kJ/mol, requiring stabilizers like antioxidants in storage .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities. For example, the ester group may form hydrogen bonds with serine proteases, while the sulfur atom participates in hydrophobic interactions. Validate via enzymatic assays (e.g., IC₅₀ measurements) .

Key Research Findings

- The compound’s reactivity is highly dependent on the electron-deficient dihydrothiophene ring, enabling applications in heterocyclic chemistry .

- Computational models suggest oxidative instability, necessitating inert storage conditions .

- Substituent effects at position 3 significantly alter regioselectivity in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.